molecular formula C27H44N2O5 B1341371 N-cyclohexylcyclohexanamine;(2S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

N-cyclohexylcyclohexanamine;(2S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B1341371
M. Wt: 476.6 g/mol
InChI Key: NPDVGKTVZBOISP-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexylcyclohexanamine and (2S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid are two distinct chemical compounds. N-cyclohexylcyclohexanamine, also known as dicyclohexylamine, is an organic compound with the formula C12H23N. It is a secondary amine with two cyclohexyl groups attached to a nitrogen atom. (2S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a more complex molecule, often used in the synthesis of peptides and other biologically active compounds.

Preparation Methods

N-cyclohexylcyclohexanamine

N-cyclohexylcyclohexanamine can be synthesized through the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction is as follows:

C6H5NH2+3H2C6H11NH2C_6H_5NH_2 + 3H_2 \rightarrow C_6H_{11}NH_2 C6​H5​NH2​+3H2​→C6​H11​NH2​

Another method involves the alkylation of ammonia using cyclohexanol .

(2S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

The synthesis of (2S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves the protection of the amino group, followed by the coupling of the protected amino acid with the desired phenyl derivative. The reaction conditions often include the use of coupling reagents such as EDCI or DCC, and the reaction is carried out in an organic solvent like dichloromethane.

Chemical Reactions Analysis

N-cyclohexylcyclohexanamine

N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Major products formed include nitroso compounds, primary amines, and substituted amines .

(2S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

This compound can undergo:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Coupling Reactions: It can be used in peptide synthesis through coupling reactions with other amino acids.

Scientific Research Applications

N-cyclohexylcyclohexanamine

N-cyclohexylcyclohexanamine is used in various scientific research applications, including:

(2S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

This compound is primarily used in:

    Peptide Synthesis: It is used as a protected amino acid in the synthesis of peptides and other biologically active molecules.

    Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

N-cyclohexylcyclohexanamine

The mechanism of action of N-cyclohexylcyclohexanamine involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes, leading to its use as a pharmaceutical intermediate .

(2S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

This compound acts as a building block in peptide synthesis, where it forms peptide bonds with other amino acids. The mechanism involves the activation of the carboxyl group, followed by nucleophilic attack by the amino group of another amino acid.

Comparison with Similar Compounds

N-cyclohexylcyclohexanamine

Similar compounds include:

    Cyclohexylamine: A primary amine with one cyclohexyl group.

    Dicyclohexylamine: Another name for N-cyclohexylcyclohexanamine, highlighting its two cyclohexyl groups.

(2S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

    (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoic acid: A similar protected amino acid used in peptide synthesis.

    (2S)-3-phenyl-2-[(tert-butoxycarbonyl)amino]propanoic acid: Another protected amino acid with a phenyl group.

These comparisons highlight the unique structural features and applications of the compounds .

Properties

Molecular Formula

C27H44N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16-12(13(18)19)8-10-4-6-11(9-17)7-5-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,12,17H,8-9H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2/t12-;/m0./s1

InChI Key

NPDVGKTVZBOISP-YDALLXLXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)CO)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CO)C(=O)O.C1CCC(CC1)NC2CCCCC2

sequence

X

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.